(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
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Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
Synthesis Analysis
The synthesis of 6,6-DMABH has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .Chemical Reactions Analysis
The synthesis of 6,6-DMABH involves several chemical reactions. The process starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate . Due to its instability, the alpha-diazoacetate is promptly utilized for the following reaction .Scientific Research Applications
Organic Synthesis Methodologies
- Synthesis of Azabicyclo Compounds : Novel methodologies for synthesizing 2-azabicyclohexanes, which are structurally related to the queried compound, have been developed. These compounds possess significant potential in creating insect antifeedants and have applications in natural compound synthesis and the development of bioactive compounds (Stevens & Kimpe, 1996; Krow et al., 2004).
- Conformationally Locked Analogues for Drug Design : Research on bicyclo[3.1.0]hexane and its heteroanalogues highlights their use as conformationally locked analogues of nucleoside building blocks, demonstrating significant potential in drug design and development of novel materials and catalysts (Jimeno et al., 2011).
Potential Bioactive Compound Development
- Antimicrobial and Antioxidant Activities : A study synthesized derivatives incorporating bicyclic structures and tested them for antimicrobial, antioxidant, and insect antifeedant activities, revealing their potential as bioactive compounds (Thirunarayanan, 2015).
- Stereoselective Synthesis of β-Lactams : Research into the synthesis of bicyclic β-lactams and their transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates provides a basis for the development of novel pharmaceuticals (Mollet et al., 2012).
Material Science and Catalysis
- Photochromic Azo Dyes : The synthesis and characterization of 1,3-diazabicyclo-(3.1.0)hex-3-ene-based azo dyes for applications in photochromism and photoisomerization demonstrate the versatility of bicyclic compounds in material science (Mahmoodi et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-7-17-8-5-12(6-9-17)15(19)18-10-13-14(11-18)16(13,2)3/h1,12-14H,5-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAZYCJLZDVKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)C3CCN(CC3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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